molecular formula C20H22N2O B13923542 1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-

1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-

Cat. No.: B13923542
M. Wt: 306.4 g/mol
InChI Key: CAWWHOGXBDZETR-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[35]nonan-2-one, 1-phenyl-7-(phenylmethyl)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- typically involves the formation of the spirocyclic core followed by the introduction of the phenyl and phenylmethyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a ketone can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives .

Scientific Research Applications

1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,6-Diazaspiro[3.5]nonan-2-one: Similar in structure but with a different spiro junction.

    1,7-Diazaspiro[3.5]nonan-2-one: Lacks the phenyl and phenylmethyl groups.

Uniqueness

1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- is unique due to its specific spirocyclic structure and the presence of phenyl and phenylmethyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

7-benzyl-1-phenyl-1,7-diazaspiro[3.5]nonan-2-one

InChI

InChI=1S/C20H22N2O/c23-19-15-20(22(19)18-9-5-2-6-10-18)11-13-21(14-12-20)16-17-7-3-1-4-8-17/h1-10H,11-16H2

InChI Key

CAWWHOGXBDZETR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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